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For Researchers, Scientists, and Drug Development Professionals

Abstract: Correcting the Record and Defining the
Molecule

This guide provides a comprehensive technical overview of 4-Cyano-4-phenylcyclohexanone, a
pivotal intermediate in synthetic organic chemistry, particularly in the development of
pharmaceutical agents. It is crucial to begin by clarifying a point of potential confusion
regarding its Chemical Abstracts Service (CAS) number. The query for CAS number 4722-94-5
is erroneously associated with the target compound. Authoritative chemical databases
definitively assign CAS number 4722-94-5 to 4-Chloropyridine-2,6-dicarboxylic acid[1][2].
The correct and predominantly recognized identifier for 4-Cyano-4-phenylcyclohexanone is
CAS number 25115-74-6[3][4][5][6][7]- This document will proceed using the correct CAS
number to ensure scientific accuracy and utility. This molecule, also known by its IUPAC name
4-oxo-1-phenylcyclohexane-1-carbonitrile, is a bifunctional organic compound featuring a
ketone and a quaternary nitrile on a cyclohexane ring, a structure that lends itself to significant
applications in medicinal chemistry.

Physicochemical and Structural Characteristics

4-Cyano-4-phenylcyclohexanone is a white to off-white crystalline solid at room temperature[8].
Its structural complexity and the presence of polar functional groups dictate its physical
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properties and solubility profile.

Core Structure and Isomerism

The molecule's backbone is a cyclohexane ring, which typically exists in a chair conformation

to minimize steric strain. The presence of two bulky substituents at the C1 and C4 positions

influences the conformational equilibrium. The phenyl and cyano groups are situated on a

guaternary carbon, preventing epimerization at that center.

Figure 1: Chemical Structure of 4-Cyano-4-phenylcyclohexanone

Key Physicochemical Properties

The properties of this compound are summarized in the table below, compiled from various

chemical supplier and database sources. These values are critical for designing reaction

conditions, purification protocols, and formulation studies.

Property Value Source(s)

CAS Number 25115-74-6 [3][5][6]

Molecular Formula Ci3H13NO 315171

Molecular Weight 199.25 g/mol [3B1517]
White to off-white or pale

Appearance ] ) [8]
yellow crystalline powder/solid

Melting Point 112-118 °C [9]
Insoluble in water; soluble in

Solubility organic solvents like ethanol, [9]1[8]
DMSO, and chloroform.

XLogP3-AA 1.6 [8]

Topological Polar Surface Area  43.1 A2

[8]

Synthesis and Reactivity
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4-Cyano-4-phenylcyclohexanone is not a naturally occurring molecule; it is produced via
synthetic organic chemistry. Its role as a chemical intermediate means its synthesis is a critical
step in the production of more complex target molecules|8].

Synthetic Pathway Overview

The synthesis of 4-Cyano-4-phenylcyclohexanone is a classic example of nucleophilic addition
to an a,B-unsaturated ketone. A common and efficient method involves the Michael addition of
a cyanide source to a precursor like 4-phenylcyclohex-3-en-1-one.

G-Phenylcycl0hex-3—en-l—one

Cyanide Source : Enolate Intermediate
(e.g., KCN, TMSCN) ) ;------- (Post-Michael Addition)

i

i

|

Solvent
(e.g., Ethanol, DMF)

2. Protonation 4-Cyano-4-phenylcyclohexanona > Aqueous Workup
(CAS 25115-74-6) ) & Purification

Click to download full resolution via product page

Figure 2: Generalized Synthetic Workflow for 4-Cyano-4-phenylcyclohexanone

Causality of Experimental Choices:

o Michael Addition: This reaction is chosen for its efficiency in forming carbon-carbon bonds at
the B-position of an a,B-unsaturated carbonyl system. The electron-withdrawing nature of the
ketone activates the double bond for nucleophilic attack.

¢ Cyanide Source: Potassium cyanide (KCN) is a common and cost-effective source of the
nucleophilic cyanide anion. Trimethylsilyl cyanide (TMSCN) can also be used, often under
milder conditions.
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e Protonation: The enolate intermediate formed after the Michael addition is
thermodynamically stable. A proton source, typically from the solvent or during aqueous
workup, is required to quench the enolate and form the final ketone product.

Chemical Reactivity and Functional Group Manipulation

The synthetic utility of 4-Cyano-4-phenylcyclohexanone stems from the reactivity of its two
primary functional groups: the ketone and the nitrile.

o Ketone Group: The carbonyl group can undergo a wide range of reactions. It can be reduced
to a hydroxyl group, which can then be used to introduce other functionalities or can be
eliminated. It can also serve as a site for Grignard reactions or Wittig reactions to further
extend the carbon skeleton.

« Nitrile Group: The nitrile group is a versatile functional handle. It can be hydrolyzed under
acidic or basic conditions to form a carboxylic acid or an amide. Alternatively, it can be
reduced to a primary amine, providing a key entry point for introducing nitrogen-containing
heterocycles[10]. This dual reactivity makes it a valuable building block in combinatorial
chemistry and drug discovery.

Spectroscopic and Analytical Characterization

Unambiguous identification and purity assessment of 4-Cyano-4-phenylcyclohexanone are
achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are essential for confirming the carbon skeleton and the
electronic environment of the protons and carbons.

e 1H NMR: The spectrum is expected to show signals for the aromatic protons of the phenyl
group, typically in the range of 7.2-7.5 ppm. The aliphatic protons on the cyclohexane ring
will appear as complex multiplets further upfield, generally between 1.5 and 3.0 ppm. The
exact chemical shifts and coupling patterns depend on their axial or equatorial positions and
their proximity to the electron-withdrawing ketone and nitrile groups[11][12].
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e 13C NMR: The 3C NMR spectrum will show characteristic signals for the carbonyl carbon
(around 200-210 ppm), the nitrile carbon (around 120 ppm), and the aromatic carbons (125-
140 ppm). The quaternary carbon bearing the phenyl and cyano groups will also be
identifiable, along with the aliphatic carbons of the cyclohexane ring[11][13].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber . . . .
(cm-1) Functional Group Vibration Type Expected Intensity
~3050-3030 Aromatic C-H Stretch Medium-Weak
~2950-2850 Aliphatic C-H Stretch Medium

~2240 Nitrile (C=N) Stretch Medium, Sharp
~1715 Ketone (C=0) Stretch Strong, Sharp
~1600, ~1495 Aromatic C=C Stretch Medium

The two most diagnostic peaks are the sharp, strong absorption for the ketone carbonyl stretch
around 1715 cm~! and the medium, sharp peak for the nitrile stretch around 2240 cm~1[14][15].
Their presence is a strong confirmation of the compound's identity.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern,
which serves as a molecular fingerprint.

e Molecular lon (M*): In electron ionization (El) mass spectrometry, the molecular ion peak is
expected at an m/z (mass-to-charge ratio) of 199, corresponding to the molecular weight of
the compound[5][7].

o Fragmentation Pattern: The fragmentation is dictated by the stability of the resulting
carbocations and radicals. Common fragmentation pathways for cyclic ketones involve a-
cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty
rearrangements if an appropriate gamma-hydrogen is available[6][16]. The loss of the phenyl
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group (m/z 77) or cleavage of the cyclohexane ring are also expected fragmentation
pathways[17][18].

Applications in Drug Development and Medicinal
Chemistry

The true value of 4-Cyano-4-phenylcyclohexanone lies in its application as a strategic
intermediate for the synthesis of pharmacologically active compounds, most notably in the field
of analgesics[8].

Precursor to Pethidine (Meperidine) Analogues

A significant application of this molecule is in the synthesis of analogues of pethidine (also
known as meperidine), a widely used synthetic opioid analgesic[2][19]. The 4-phenylpiperidine
scaffold is a crucial pharmacophore for opioid receptor activity, and 4-Cyano-4-
phenylcyclohexanone provides an efficient entry to this core structure.

4-Cyano-4-phenyl-
cyclohexanone

Reductive Amination 4-Cyano-1-methyl-4- Nitrile Hydrolysis Pethidinic Acid Esterification
" (e.g., with Methylamine, Hz, Pd/C) phenylpiperidine " (to Carboxylic Acid) Analogue (e.g., with Ethanol, H*)

Click to download full resolution via product page
Figure 3: Conceptual Pathway from 4-Cyano-4-phenylcyclohexanone to Pethidine Analogues

Protocol Insights:

» Reductive Amination: The ketone is converted into a secondary amine, forming the piperidine
ring in a single step. This is a highly efficient transformation that builds the core heterocyclic
scaffold.

« Nitrile Manipulation: The nitrile group is then hydrolyzed to a carboxylic acid.

 Esterification: The final step is the esterification of the carboxylic acid to yield the ethyl ester,
which is characteristic of pethidine. Modifications at this stage can lead to other active
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analogues, such as prodines[9].

This synthetic route highlights the strategic importance of 4-Cyano-4-phenylcyclohexanone. Its
bifunctional nature allows for the sequential and controlled construction of the complex 4-
arylpiperidine core essential for analgesic activity. This makes it a valuable building block for
exploring structure-activity relationships (SAR) in the development of new opioid receptor
modulators[20][21][22].

Safety, Handling, and Storage

As a laboratory chemical, proper handling and storage of 4-Cyano-4-phenylcyclohexanone are
essential to ensure personnel safety and maintain the integrity of the compound.

Hazard Identification and Classification

According to the Globally Harmonized System (GHS), this compound is classified as
hazardous.

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (Category 4)[1].

Skin Irritation: Causes skin irritation (Category 2)[1].

Eye Irritation: Causes serious eye irritation (Category 2)[1].

Respiratory Irritation: May cause respiratory irritation[1].

Recommended Handling and Personal Protective
Equipment (PPE)

» Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood, to
minimize inhalation of dust.

» Personal Protective Equipment:
o Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

o Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
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o Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-
approved particulate respirator.

e Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work
area.

Storage and Stability

« Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep
away from sources of ignition and incompatible materials such as strong oxidizing agents
and strong bases[1].

 Stability: The compound is stable under recommended storage conditions|[8].

Conclusion

4-Cyano-4-phenylcyclohexanone (CAS 25115-74-6) is a synthetically valuable intermediate
whose bifunctional nature provides a robust platform for the construction of complex molecular
architectures. Its primary significance lies in its role as a key precursor to the 4-
phenylpiperidine scaffold, a cornerstone in the development of opioid analgesics like pethidine
and its analogues. A thorough understanding of its synthesis, reactivity, and spectroscopic
properties is essential for medicinal chemists and drug development professionals seeking to
leverage this versatile building block in the discovery of new therapeutic agents. Adherence to
strict safety protocols is mandatory when handling this hazardous compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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